1,1,1-trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride
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Description
“1,1,1-trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride” is a chemical compound with the molecular formula C9H14ClF3N4O2S . It is listed in several databases, including Sigma-Aldrich and PubChem .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as IR, NMR, and mass spectrometry . The exact structure would depend on the results of these analyses.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. Some properties such as melting point, boiling point, and density can be found in databases like ChemicalBook .Scientific Research Applications
Conformational and Associative Properties
The structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a related compound, have been explored using IR spectroscopy and quantum chemical methods. In inert solvents, this compound forms cyclic dimers, and in crystal, chain associates are formed via hydrogen bonding. The carbonyl group in this compound undergoes protonation only by very strong trifluoromethanesulfonic acid, while weaker acids form solvate H-complexes (Sterkhova, Moskalik, & Shainyan, 2014).
Synthesis and Chemical Properties
A study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from reactions involving 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones revealed the formation of different pyrazoles depending on the reaction media. This indicates potential for precise chemical manipulation in the synthesis of compounds like 1,1,1-trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride (Martins et al., 2012).
Application in Organic Synthesis
A practical synthesis of a chronic renal disease agent using related trifluoro-N-substituted compounds has been developed, illustrating the application of such compounds in medicinal chemistry (Ikemoto et al., 2000). Additionally, sulfonamides, including trifluoromethanesulfonamides, have been utilized as terminators in cationic cyclisations for the efficient formation of polycyclic systems, demonstrating their role in complex organic syntheses (Haskins & Knight, 2002).
Potential in Biological Applications
A group of trifluoromethyl-pyrazoles, similar in structure to the specified compound, was synthesized and evaluated as anti-inflammatory agents, hinting at potential biological applications of trifluoromethanesulfonamide derivatives (Abdellatif, Moawad, & Knaus, 2014).
Catalytic Applications
Compounds like 1,1,1-trifluoro-N-substituted methanesulfonamides have been used in transfer hydrogenation of ketones, highlighting their potential use as catalysts in various organic reactions (Ruff, Kirby, Chan, & O'Connor, 2016).
properties
IUPAC Name |
1,1,1-trifluoro-N-(1-piperidin-4-ylpyrazol-4-yl)methanesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O2S.ClH/c10-9(11,12)19(17,18)15-7-5-14-16(6-7)8-1-3-13-4-2-8;/h5-6,8,13,15H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIHSAFXTGEVKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)NS(=O)(=O)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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